

3,4-Diethoxybenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Diethoxybenzaldehyde

Cat. No.: B1346580

[Get Quote](#)

3,4-Diethoxybenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diethoxybenzaldehyde is an aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, characterized by a benzene ring substituted with an aldehyde and two ethoxy groups, imparts specific reactivity and potential biological activity. This guide provides an in-depth overview of the chemical properties, structure, and relevant biological pathways associated with **3,4-diethoxybenzaldehyde** and its parent compound, benzaldehyde. Detailed experimental protocols for the determination of its physicochemical properties and for its synthesis and purification are also presented.

Chemical Structure and Identification

3,4-Diethoxybenzaldehyde possesses a benzaldehyde core with ethoxy groups at the C3 and C4 positions of the benzene ring. This substitution pattern is crucial in defining its chemical behavior and potential interactions with biological systems.

Key Structural Features:

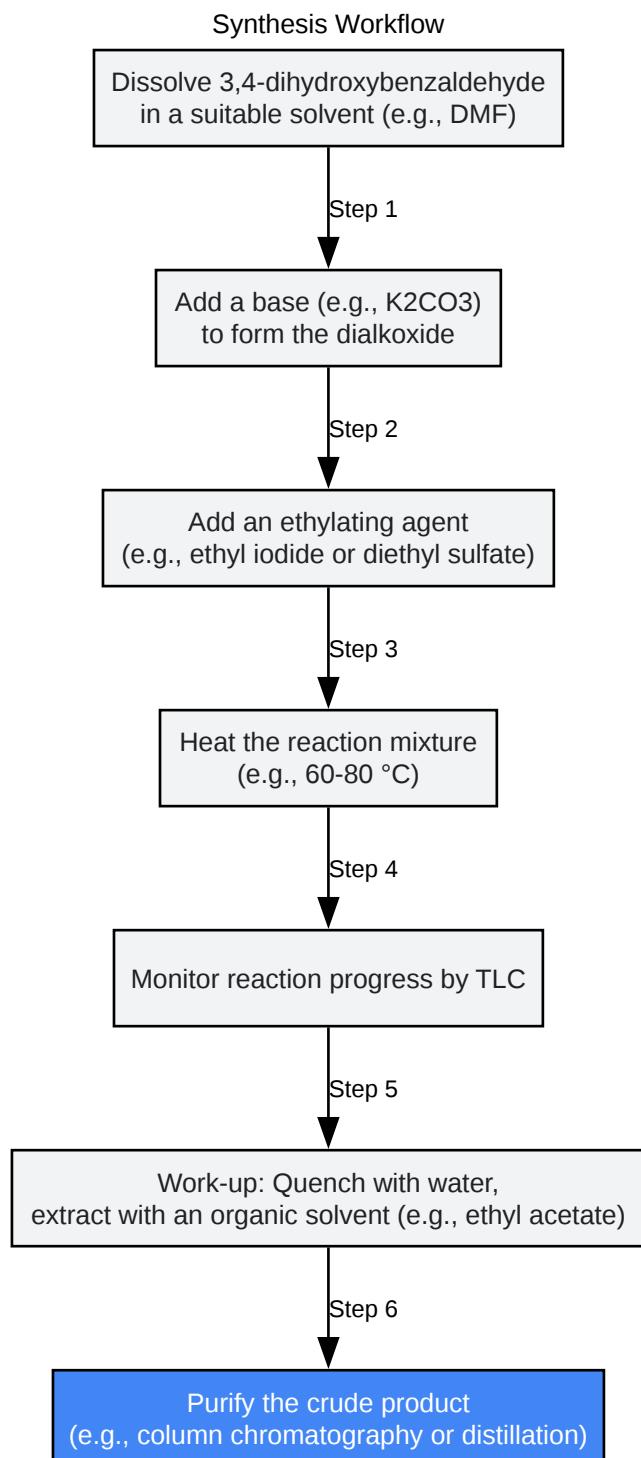
- Aromatic Ring: The benzene ring provides a planar, electron-rich scaffold.
- Aldehyde Group (-CHO): This functional group is a key site for nucleophilic attack and various condensation reactions, making it a versatile handle in organic synthesis.
- Ethoxy Groups (-OCH₂CH₃): These electron-donating groups increase the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. They also contribute to the molecule's lipophilicity.

Chemical Identifiers:

Identifier	Value
IUPAC Name	3,4-diethoxybenzaldehyde[1]
CAS Number	2029-94-9[2][3]
Molecular Formula	C ₁₁ H ₁₄ O ₃ [2][3][4]
SMILES	CCOC1=C(C=C(C=C1)C=O)OCC[1][4]
InChI	InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-8H,3-4H2,1-2H3[2][3][4]

Physicochemical Properties

The physical and chemical properties of **3,4-diethoxybenzaldehyde** are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.


Property	Value
Molecular Weight	194.23 g/mol
Appearance	White or Colorless to Light yellow powder to lump to clear liquid
Melting Point	22 °C[5]
Boiling Point	293-294 °C (lit.)[5]
Density	1.097 g/mL at 25 °C (lit.)[5]
Refractive Index (n ₂₀ /D)	1.5570 (lit.)
Solubility	Soluble in alcohol.[6] Insoluble in water.[6]

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of **3,4-diethoxybenzaldehyde** is the Williamson ether synthesis, starting from 3,4-dihydroxybenzaldehyde and an ethylating agent.

Experimental Workflow: Synthesis of **3,4-Diethoxybenzaldehyde**

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **3,4-diethoxybenzaldehyde**.

Purification Protocol (Distillation):

For liquid aldehydes like **3,4-diethoxybenzaldehyde** (once melted), distillation is a common purification method.

- Apparatus Setup: Assemble a standard distillation apparatus.
- Charging the Flask: Place the crude **3,4-diethoxybenzaldehyde** into the distilling flask.
- Heating: Gently heat the flask.
- Fraction Collection: Collect the fraction that distills at the known boiling point of **3,4-diethoxybenzaldehyde** (293-294 °C). It is important to monitor the temperature closely to ensure the collection of a pure fraction.

Determination of Physicochemical Properties

Melting Point Determination:

- Sample Preparation: A small amount of the solid **3,4-diethoxybenzaldehyde** is placed into a capillary tube.
- Apparatus: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp melting point range is indicative of high purity.

Boiling Point Determination (Thiele Tube Method):

- Sample Preparation: A small amount of liquid **3,4-diethoxybenzaldehyde** is placed in a small test tube, and an inverted capillary tube is added.
- Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.
- Heating: The side arm of the Thiele tube is gently heated.

- Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of **3,4-diethoxybenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information about the number and chemical environment of the hydrogen atoms. Expected signals would include those for the aldehyde proton, the aromatic protons, and the methylene and methyl protons of the two ethoxy groups.
- ^{13}C NMR: Shows the number of unique carbon atoms in the molecule. Signals would be expected for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the ethoxy groups.

Infrared (IR) Spectroscopy:

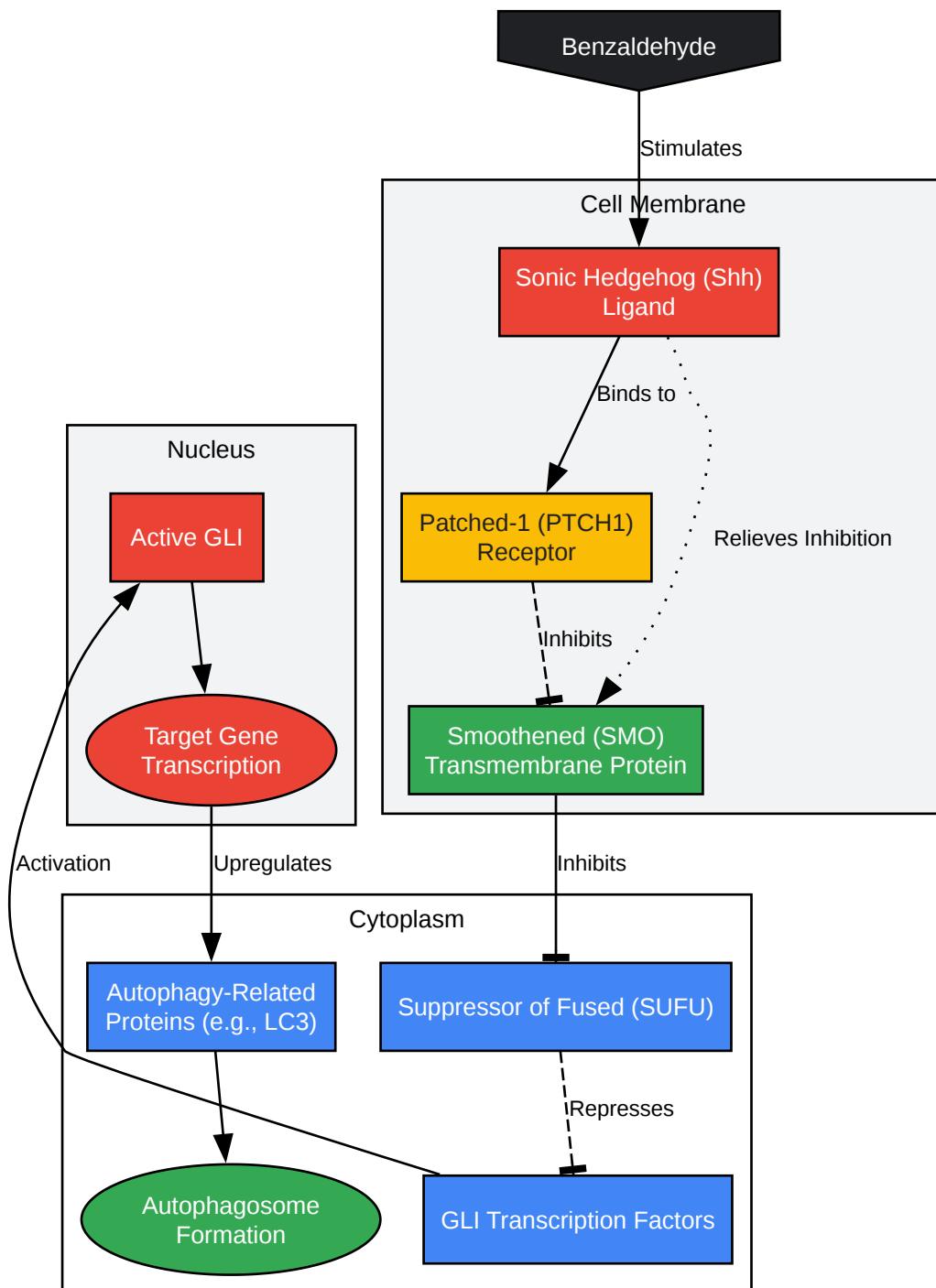
The IR spectrum of **3,4-diethoxybenzaldehyde** would show characteristic absorption bands for its functional groups:

- C=O stretch (aldehyde): A strong absorption band around 1700 cm^{-1} .
- C-H stretch (aldehyde): A characteristic pair of weak bands around 2720 and 2820 cm^{-1} .
- C-O stretch (ether): Strong absorptions in the region of 1250 - 1000 cm^{-1} .
- Aromatic C=C stretches: Bands in the 1600 - 1450 cm^{-1} region.

Mass Spectrometry (MS):

Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound ($m/z = 194.23$). Fragmentation patterns would provide further structural information.

Biological Relevance and Signaling Pathways


While specific signaling pathway involvement for **3,4-diethoxybenzaldehyde** is not extensively documented, research on its parent compound, benzaldehyde, and other substituted benzaldehydes provides valuable insights into their potential biological activities. Benzaldehyde derivatives have been reported to exhibit a range of biological effects, including cytotoxic, antioxidant, and antimicrobial activities.

A notable finding is the ability of benzaldehyde to stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway.^[7] Autophagy is a cellular process of self-degradation that is critical for cellular homeostasis and has implications in various diseases, including cancer and neurodegenerative disorders.

Sonic Hedgehog Signaling Pathway and Benzaldehyde-Induced Autophagy:

The Sonic Hedgehog signaling pathway is a crucial regulator of embryonic development and also plays a role in adult tissue homeostasis. Aberrant activation of this pathway is implicated in several types of cancer.

Benzaldehyde-Induced Autophagy via Sonic Hedgehog Pathway

[Click to download full resolution via product page](#)

Caption: Benzaldehyde stimulates the Shh pathway, leading to autophagy.

This pathway suggests a potential mechanism by which benzaldehyde and its derivatives, such as **3,4-diethoxybenzaldehyde**, could exert therapeutic effects, making them interesting candidates for further investigation in drug development.

Conclusion

3,4-Diethoxybenzaldehyde is a versatile chemical compound with well-defined structural and physicochemical properties. Its utility in organic synthesis, coupled with the potential biological activities suggested by studies on related benzaldehydes, makes it a molecule of significant interest to the scientific community. The provided experimental frameworks for its synthesis, purification, and characterization, along with insights into its potential role in modulating cellular signaling pathways, offer a solid foundation for its application in research and drug discovery. Further investigation into the specific biological effects of **3,4-diethoxybenzaldehyde** is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 4. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 5. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 6. byjus.com [byjus.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [3,4-Diethoxybenzaldehyde chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346580#3-4-diethoxybenzaldehyde-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com